molecular formula C19H21ClN4O B11646628 N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide

Cat. No.: B11646628
M. Wt: 356.8 g/mol
InChI Key: BIUHQYHDIDGROJ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide is a complex organic compound that belongs to the benzotriazole family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.

    Cyclization: The amine undergoes cyclization with a suitable reagent to form the benzotriazole ring.

    Substitution: The chlorophenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the reaction of the benzotriazole derivative with hexanoyl chloride to form the hexanamide chain.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with a similar core structure.

    4-chlorobenzotriazole: Contains a chlorophenyl group but lacks the hexanamide chain.

    6-methylbenzotriazole: Contains a methyl group but lacks the chlorophenyl and hexanamide groups.

Uniqueness

N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]hexanamide

InChI

InChI=1S/C19H21ClN4O/c1-3-4-5-6-19(25)21-16-12-18-17(11-13(16)2)22-24(23-18)15-9-7-14(20)8-10-15/h7-12H,3-6H2,1-2H3,(H,21,25)

InChI Key

BIUHQYHDIDGROJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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